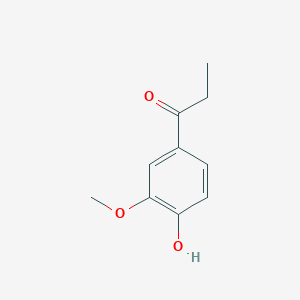

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGXENQFSMMBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075057 | |

| Record name | 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-14-9 | |

| Record name | Propiovanillone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiovanillone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1835-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1835-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIOVANILLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6B3PL2HRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one basic properties

An In-depth Technical Guide to the Basic Properties of 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one (Apocynin)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, more commonly known as Apocynin, is a naturally occurring acetophenone with significant pharmacological interest.[1][2] Isolated from the roots of medicinal plants such as Picrorhiza kurroa and Apocynum cannabinum, it has been extensively studied for its anti-inflammatory and antioxidant properties.[1][3][4] Historically, Apocynin gained prominence as a selective inhibitor of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS).[5][6] However, its mechanism of action is nuanced and cell-type dependent, a critical consideration for its application in research and drug development. This guide provides a comprehensive overview of its fundamental chemical properties, a detailed exploration of its dual mechanisms of action, its pharmacokinetic profile, and standardized protocols for its quantification and functional assessment.

Physicochemical and Structural Properties

Apocynin is a methoxy-substituted catechol that crystallizes as needles from water and possesses a faint vanilla-like odor.[6] Its core structure is foundational to its biological activity, including its ability to be metabolized into active dimeric forms.

Table 1: Core Physicochemical Properties of Apocynin

| Property | Value | Source(s) |

| IUPAC Name | This compound | ChemSynthesis[7] |

| Synonyms | Apocynin, Acetovanillone, 3-Methoxy-4-hydroxypropiophenone | ChemBK[8], PubMed[3] |

| CAS Number | 1835-14-9 | ChemBK[8] |

| Molecular Formula | C₁₀H₁₂O₃ | ChemSynthesis[7] |

| Molecular Weight | 180.20 g/mol | ChemSynthesis[7] |

| Melting Point | 61-62 °C | ChemBK[8] |

| Boiling Point | 180-185 °C (at 15 Torr) | ChemBK[8] |

| Appearance | Crystalline needles | Mediators of Inflammation[6] |

| Solubility | Soluble in organic solvents like DMSO and ethanol | Tocris Bioscience |

Spectroscopic Data: Analytical characterization is crucial for compound verification. The primary spectral features include:

-

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic peaks corresponding to its functional groups, including hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretches.[9]

-

UV-Vis Spectroscopy: In aqueous solutions, Apocynin exhibits distinct absorption maxima, typically around 275 nm and 303 nm, which can be used for quantification.[10]

The Dual Mechanism of Action: A Context-Dependent Paradigm

The efficacy and mechanism of Apocynin are critically dependent on the cellular environment, specifically the presence of peroxidases like myeloperoxidase (MPO). This duality is a key insight for designing and interpreting experiments.

Canonical Pathway: NOX Inhibition in Phagocytic Cells

In immune cells such as neutrophils and macrophages, which are rich in MPO, Apocynin acts as a prodrug.[6][11] Upon activation, it is metabolized into its active form, diapocynin (a dimer), which then inhibits the assembly of the NADPH oxidase enzyme complex.[6] This process effectively blocks the translocation of essential cytosolic subunits, such as p47phox and p67phox, to the membrane-bound components (gp91phox and p22phox), thereby preventing superoxide production.[6][10]

The causality is clear: the presence of MPO and hydrogen peroxide is the rate-limiting step for the conversion of Apocynin into its active, NOX-inhibiting form.[12] This targeted action reduces the "oxidative burst" in phagocytes without impairing their crucial functions like phagocytosis, making it a valuable tool for studying inflammatory processes.[2][6]

Caption: Apocynin's activation pathway in MPO-positive cells.

Non-Canonical Role: Antioxidant Activity in Vascular and Other Cells

A significant body of evidence demonstrates that in cell types lacking MPO, such as vascular smooth muscle cells and endothelial cells, Apocynin does not function as a specific NOX inhibitor.[11][13] In these systems, Apocynin fails to form the active dimer and instead functions primarily as a general antioxidant and radical scavenger.[13] It can directly neutralize reactive oxygen species, particularly those derived from hydrogen peroxide.[10][13]

This distinction is of paramount importance for drug development professionals. Attributing effects observed in vascular models solely to NOX inhibition via Apocynin may be a misinterpretation of the data. The compound's observed benefits in these contexts are more likely due to its direct ROS scavenging capabilities.[13]

Caption: Contrasting mechanisms of Apocynin based on cell type.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Apocynin is essential for its translation from bench to bedside. Studies in rodent models provide key insights into its in vivo behavior.

-

Absorption and Bioavailability: Apocynin is rapidly absorbed following oral administration in rats, with peak plasma levels achieved in as little as 5 minutes.[3] However, its oral bioavailability is relatively low, reported to be around 8.3%.[3]

-

Distribution: After intravenous administration, Apocynin distributes quickly to major organs, including the liver, heart, and brain, demonstrating its ability to cross the blood-brain barrier.[14][15]

-

Metabolism: A critical finding is that Apocynin does not appear to convert to its dimeric form, diapocynin, in vivo under normal physiological conditions.[3][14] It remains stable in gastric and intestinal fluids.[3]

-

Elimination: The compound exhibits a short half-life and rapid clearance.[14] In mice, the plasma half-life (t½) after an IV bolus is approximately 0.05 hours (3 minutes).[15]

Table 2: Summary of Pharmacokinetic Parameters for Apocynin

| Parameter | Species | Value | Route | Source |

| Tmax (Time to Peak Concentration) | Rat | ~5 min | Oral (50 mg/kg) | [3] |

| Bioavailability | Rat | 8.3% | Oral | [3] |

| Plasma Protein Binding | Rat | 83.41–86.07% | In Vitro | [3] |

| Plasma Protein Binding | Human | 71.39–73.34% | In Vitro | [3] |

| t½ (Plasma Half-life) | Mouse | ~3 min (0.05 h) | IV (5 mg/kg) | [15] |

| Clearance | Mouse | 7.76 L/h/kg | IV (5 mg/kg) | [15] |

Experimental Protocols & Methodologies

To ensure reproducibility and accuracy, standardized methods for working with Apocynin are necessary.

Protocol: Quantification of Apocynin in Plasma via LC-MS/MS

This protocol provides a self-validating system for the accurate measurement of Apocynin in a biological matrix, a cornerstone for any pharmacokinetic or pharmacodynamic study.

Objective: To determine the concentration of Apocynin in rat or human plasma.

Methodology:

-

Preparation of Standards:

-

Prepare a primary stock solution of Apocynin (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Perform serial dilutions to create calibration standards covering the expected dynamic range (e.g., 1–1000 ng/mL).

-

Prepare separate Quality Control (QC) samples at low, medium, and high concentrations (e.g., 5, 480, and 750 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma (standard, QC, or unknown sample), add 10 µL of an internal standard (IS), such as Phenacetin (500 ng/mL), to account for extraction variability.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Apocynin and the IS.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Apocynin/IS) against the nominal concentration of the calibration standards.

-

Apply a weighted linear regression to the calibration curve.

-

Determine the concentration of Apocynin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve. The accuracy of the QC samples validates the run.

-

Research Applications and Therapeutic Potential

Apocynin is a widely used pharmacological tool to investigate the role of ROS in various disease models. Its therapeutic potential is being explored in numerous areas:

-

Neurodegenerative Diseases: It has shown neuroprotective effects in models of Parkinson's disease, ischemic stroke, and spinal cord injury by reducing oxidative stress and neuroinflammation.[16][17][18]

-

Inflammatory and Respiratory Disorders: Apocynin attenuates acute lung inflammation and has been investigated for conditions like asthma and bronchopulmonary dysplasia.[5][19][20]

-

Cardiovascular Disease: It has been studied for its potential to reduce endothelial dysfunction and hypertension, although its mechanism in the vasculature is likely through antioxidant effects rather than direct NOX inhibition.[6][13][21]

-

Metabolic Disorders: Apocynin has been shown to prevent fructose-induced liver steatosis and oxidative stress in rats, suggesting a role in managing metabolic syndrome.[22]

Conclusion

This compound (Apocynin) is a multifaceted compound with significant value for researchers. While its reputation was built on being a selective NADPH oxidase inhibitor, a sophisticated understanding reveals a dual mechanism of action that is cell-type dependent. In MPO-containing phagocytes, it acts as a prodrug to inhibit NOX assembly, whereas in other tissues, it functions as a direct antioxidant. This technical guide provides the foundational knowledge of its physicochemical properties, a nuanced view of its mechanism, its pharmacokinetic behavior, and robust experimental protocols. This comprehensive understanding is critical for the rigorous design of future studies and the potential development of Apocynin as a therapeutic agent.

References

- Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC–MS. (2015). Journal of Pharmaceutical and Biomedical Analysis.

- Apocynin is a NADPH oxidase (NOX)

- Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS. (2015). PubMed.

- Apocynin Is Not an Inhibitor of Vascular NADPH Oxidases but an Antioxidant. (2007). Hypertension.

- Apocynin, NADPH Oxidase, and Vascular Cells. (2007). Hypertension.

- Apocynin inhibits NADPH oxidase in phagocytes but stimulates ROS production in non-phagocytic cells. (n.d.). PubMed.

- Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. (n.d.). PMC - NIH.

- BS24 Pharmacokinetic analysis and evaluation of apocynin in reducing cardiac superoxide production. (n.d.). BMJ Heart.

- Apocynin, a Low Molecular Oral Treatment for Neurodegener

- In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study. (n.d.). PubMed.

- The therapeutic effect of Apocynin against hyperoxy and Inflammation-Induced lung injury. (n.d.). No source found.

- Apocynin: Molecular Aptitudes. (n.d.). PMC - PubMed Central - NIH.

- Anti-inflammatory effects of apocynin: a narrative review of the evidence. (n.d.). No source found.

- 1-Propiovanillone - the NIST WebBook. (n.d.). National Institute of Standards and Technology.

- Pharmacokinetic profile of apocynin post intravenous bolus (5 mg/kg) in... (n.d.).

- Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury. (n.d.). PMC - PubMed Central.

- Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury. (2023). MDPI.

- Pharmacology of apocynin: a n

- Apocynin: molecular aptitudes. (n.d.). PubMed.

- This compound. (2024). ChemBK.

- In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheum

- Apocynin | NADPH Oxidase. (n.d.). Tocris Bioscience.

- Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model. (2024). MDPI.

- Apocynin administration prevents the changes induced by a fructose-rich diet on rat liver metabolism and the antioxidant system. (2012). Portland Press.

- 1-(4-hydroxy-3-methoxyphenyl)-1-propanone. (2025). ChemSynthesis.

Sources

- 1. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chembk.com [chembk.com]

- 9. 1-Propiovanillone [webbook.nist.gov]

- 10. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Apocynin inhibits NADPH oxidase in phagocytes but stimulates ROS production in non-phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Apocynin, a Low Molecular Oral Treatment for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The therapeutic effect of Apocynin against hyperoxy and Inflammation-Induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. portlandpress.com [portlandpress.com]

Apocynin's Mechanism of Action in Oxidative Stress: A Technical Guide for Researchers

Foreword: Navigating the Complexities of Redox Modulation

In the intricate landscape of cellular signaling, where reactive oxygen species (ROS) act as both critical messengers and potent agents of damage, the pursuit of selective modulators is paramount. Apocynin, a naturally occurring methoxy-substituted catechol, has long been a focal point of such research. Initially lauded as a specific inhibitor of NADPH oxidase, the primary enzymatic source of cellular ROS, our understanding of its mechanism has evolved, revealing a more nuanced and complex reality. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of apocynin's core mechanism of action in the context of oxidative stress. We will dissect its journey from a pro-drug to an active inhibitor, explore its differential effects in various cell types, and provide the technical foundation necessary to critically evaluate its utility in experimental systems.

The Central Paradigm: Apocynin as a Pro-Drug and NADPH Oxidase Inhibitor

Apocynin's primary mechanism of action hinges on its identity as a pro-drug that, upon metabolic activation, inhibits the assembly and activation of the NADPH oxidase (NOX) enzyme complex.[1] This multi-subunit enzyme is a key player in a multitude of physiological and pathological processes, making its modulation a significant therapeutic target.[2][3]

The Crucial Transformation: From Apocynin to Diapocynin

In its native state, apocynin exhibits weak inhibitory activity. Its potency is unlocked through a peroxidase-catalyzed oxidation, most notably by myeloperoxidase (MPO) present in phagocytic cells like neutrophils.[4] This enzymatic reaction converts apocynin into its active dimeric form, diapocynin.[5][6]

The chemical transformation is a critical step, as diapocynin is considered the more potent inhibitor of NADPH oxidase.[7] This conversion is a key determinant of apocynin's efficacy in different cellular contexts, a point we will elaborate on later in this guide.

Diagram 1: Metabolic Activation of Apocynin

Caption: Peroxidase-mediated conversion of apocynin to its active form, diapocynin.

The Target: The NADPH Oxidase Complex

The canonical NADPH oxidase found in phagocytes (NOX2) is a complex assembly of cytosolic and membrane-bound subunits. In a resting state, the catalytic core, composed of gp91phox (NOX2) and p22phox, resides in the membrane, while the regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are in the cytosol.[8] Upon stimulation, the cytosolic subunits translocate to the membrane and assemble with the catalytic core to form the active enzyme.

The Inhibition Mechanism: Preventing Subunit Assembly

The primary inhibitory action of diapocynin is to prevent the assembly of the functional NADPH oxidase complex.[3] Specifically, it is believed to interfere with the translocation of the crucial cytosolic subunit, p47phox, to the membrane-bound components.[3] By blocking this essential step, diapocynin effectively halts the production of superoxide radicals (O₂⁻), the primary ROS generated by NADPH oxidase.

Diagram 2: Apocynin's Inhibition of NADPH Oxidase Assembly

Caption: Diapocynin prevents the translocation of the p47phox subunit to the cell membrane.

The Dichotomy: Phagocytic vs. Non-Phagocytic Cells

A critical aspect of apocynin's pharmacology is its differential activity in phagocytic versus non-phagocytic cells.[2] This distinction is primarily due to the presence or absence of peroxidases, like MPO, which are abundant in phagocytes.[4]

-

In Phagocytic Cells (e.g., Neutrophils, Macrophages): The high levels of MPO facilitate the efficient conversion of apocynin to diapocynin, leading to robust inhibition of NADPH oxidase and a subsequent decrease in ROS production.[2]

-

In Non-Phagocytic Cells (e.g., Endothelial Cells, Fibroblasts): These cells often lack sufficient peroxidase activity to effectively convert apocynin to its active dimer.[2] Consequently, apocynin may exhibit weak or no inhibitory effects on NADPH oxidase in these cell types.

This cell-type-specific activity is a crucial consideration for experimental design and data interpretation.

The Controversy: Antioxidant vs. Pro-oxidant Effects

While primarily known as an NADPH oxidase inhibitor, apocynin's redox properties are more complex, with evidence suggesting both antioxidant and pro-oxidant activities under different conditions.

-

Antioxidant Activity: Apocynin can act as a scavenger of certain reactive species.[9] This direct antioxidant effect may contribute to its overall protective effects against oxidative stress, independent of its NADPH oxidase inhibitory action.

-

Pro-oxidant Activity: Paradoxically, in some cellular systems, particularly in the absence of efficient conversion to diapocynin, apocynin has been reported to increase ROS production.[2] This pro-oxidant effect is thought to be related to the generation of apocynin radicals during its incomplete oxidation.[10]

This dual nature underscores the importance of carefully characterizing the specific experimental conditions and cellular context when studying apocynin.

Downstream Signaling Consequences of Apocynin Action

By modulating NADPH oxidase activity and ROS levels, apocynin influences a cascade of downstream signaling pathways implicated in inflammation and cellular stress responses.

Inhibition of Pro-inflammatory Pathways

A primary consequence of reduced ROS production is the attenuation of redox-sensitive pro-inflammatory signaling pathways. This includes:

-

Nuclear Factor-kappa B (NF-κB): A key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. ROS are known activators of the NF-κB pathway, and apocynin has been shown to inhibit its activation.[1]

-

Mitogen-Activated Protein Kinases (MAPKs): This family of kinases, including p38 and ERK1/2, is involved in cellular stress responses and inflammation. Apocynin can suppress the activation of these pathways.[3][11]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and proliferation and can be modulated by redox status. Some studies suggest that apocynin can inhibit the PI3K/Akt pathway.[12][13]

Activation of Cytoprotective Pathways

Apocynin can also promote cellular defense mechanisms against oxidative stress, primarily through the activation of:

-

Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway: Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[14][15][16] Apocynin has been shown to activate this protective pathway.

Diagram 3: Downstream Signaling Pathways Modulated by Apocynin

Caption: Apocynin modulates key signaling pathways involved in inflammation and cytoprotection.

Quantitative Assessment: Potency of Apocynin and Diapocynin

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. It is important to note that the reported IC50 values for apocynin and diapocynin can vary depending on the experimental system, cell type, and assay conditions.

| Compound | Target/Assay | IC50 Value | Cell Type/System | Reference |

| Apocynin | NADPH oxidase activity | ~10 µM | Activated human neutrophils | [17] |

| Diapocynin | NADPH oxidase activity | More potent than apocynin | Varies | [7][18] |

Note: Direct comparative IC50 values for diapocynin are less consistently reported in the literature, but it is generally accepted to be significantly more potent than its parent compound, apocynin.

Experimental Protocols for Studying Apocynin's Effects

To rigorously investigate the mechanism of action of apocynin, a combination of well-controlled in vitro and in vivo experiments is essential. Below are foundational protocols for key assays.

Measurement of NADPH Oxidase Activity

Principle: The lucigenin-enhanced chemiluminescence assay is a sensitive method for detecting superoxide production, the primary product of NADPH oxidase. Lucigenin acts as a luminescent probe that emits light upon reaction with superoxide.

Diagram 4: Experimental Workflow for NADPH Oxidase Activity Assay

Caption: Workflow for the lucigenin-based NADPH oxidase activity assay.

Step-by-Step Methodology:

-

Cell/Tissue Preparation:

-

For cell lysates, harvest cells and homogenize in an appropriate ice-cold lysis buffer.[19]

-

For tissue homogenates, excise and wash the tissue in ice-cold PBS, then homogenize.[20]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate/homogenate.

-

-

Assay Reaction:

-

In a 96-well white microplate, add the cell lysate or tissue homogenate.

-

Prepare a reaction mixture containing lucigenin (typically 5-100 µM) and NADPH (typically 100-200 µM) in a suitable assay buffer.

-

Add the reaction mixture to each well.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of superoxide production as the change in relative light units (RLU) per minute.

-

Normalize the activity to the protein concentration of the sample (RLU/min/mg protein).

-

To determine the IC50 of apocynin or diapocynin, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for measuring intracellular ROS. Cell-permeable DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with apocynin or other compounds of interest for the desired duration.

-

-

Probe Loading:

-

Remove the treatment medium and wash the cells with a serum-free medium or PBS.

-

Incubate the cells with DCFH-DA (typically 10-25 µM) in a serum-free medium for 30-60 minutes at 37°C, protected from light.

-

-

Measurement:

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~488 nm, emission ~525 nm).

-

-

Data Analysis:

-

Quantify the fluorescence intensity and normalize it to a control group (e.g., untreated cells).

-

Measurement of Inflammatory Cytokines

Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids.

Step-by-Step Methodology:

-

Sample Collection:

-

Collect cell culture supernatants or other biological samples after treatment with apocynin.

-

-

ELISA Procedure:

-

Follow the manufacturer's protocol for the specific cytokine ELISA kit being used. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Adding the samples and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme into a colored product.

-

-

-

Measurement:

-

Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known standards.

-

Determine the concentration of the cytokine in the unknown samples by interpolating their absorbance values on the standard curve.

-

Therapeutic Implications and Future Directions

The ability of apocynin to mitigate oxidative stress and inflammation has positioned it as a promising therapeutic candidate for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[2][22][23] However, its clinical translation has been hampered by its pro-drug nature, cell-type-specific effects, and potential pro-oxidant activity.

Future research should focus on:

-

Developing more potent and specific analogs of diapocynin: Synthesizing derivatives with improved pharmacokinetic properties and enhanced target engagement could lead to more effective therapeutics.[7]

-

Elucidating the precise molecular interactions: A deeper understanding of how diapocynin interacts with the NADPH oxidase complex will facilitate the rational design of next-generation inhibitors.

-

Conducting well-designed clinical trials: Rigorous clinical investigation is necessary to establish the safety and efficacy of apocynin or its derivatives in human diseases.[24]

Conclusion: A Tool of Nuance and Potential

References

- Boshtam, M., et al. (2021). Anti-inflammatory effects of apocynin: a narrative review of the evidence. Taylor & Francis Online.

- BenchChem. (2025). A Comparative Guide to NADPH Oxidase Inhibitors: Apocynin and Beyond.

- Clinicaltrials.eu. (n.d.). Apocynin – Application in Therapy and Current Clinical Research.

- Boshtam, M., et al. (2021).

- BenchChem. (2025).

- Ximenes, V. F., et al. (2025). The oxidation of apocynin catalyzed by myeloperoxidase: Proposal for NADPH oxidase inhibition.

- Sharma, S., & Mehan, S. (2021).

- El-Kashef, D., et al. (2025). Diapocynin versus apocynin as pretranscriptional inhibitors of NADPH oxidase and cytokine production by peripheral blood mononuclear cells.

- BenchChem. (2025). Application Notes and Protocols for Detecting NADPH Oxidase Activity using the ADHP Assay.

- BenchChem. (2025). Diapocynin's Impact on Reactive Oxygen Species Production: A Technical Guide.

- Minkenberg, I., & Ferber, E. (1984). Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes. PubMed.

- Vejrazka, M., et al. (2015). Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic… Semantic Scholar.

- Potje, S. R., et al. (2021). Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects. PMC.

- 't Hart, B. A., et al. (2013).

- Nauseef, W. M. (2008).

- Packirisamy, S., & Rajendiran, D. (2024). Apocynin: Bridging Traditional Wisdom and Modern Medicine. Pharma Sci Analytical Res J.

- Vejrazka, M., et al. (2015). Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity. Semantic Scholar.

- Boshtam, M., et al. (2021). Anti-inflammatory effects of apocynin: a narrative review of the evidence. Isfahan University of Medical Sciences.

- Boshtam, M., et al. (2025). Anti-inflammatory effects of apocynin: a narrative review of the evidence.

- Petri, S. L., et al. (2014). Diapocynin, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle. PubMed.

- Pabst, M. J., & Johnston, R. B. Jr. (1986). Measurement of NADPH oxidase activity in detergent lysates of human and mouse macrophage monolayers. PubMed.

- Wang, Q., et al. (2025). In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study.

- BenchChem. (2025). A Head-to-Head Comparison of NADPH Oxidase Inhibitors: p67phox-IN-1 vs. Apocynin.

- Ximenes, V. F., et al. (2010). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. OUCI.

- AAT Bioquest. (2019).

- Manna, S. K., & Aust, S. D. (2025). Formation of Nitroapocynin and Diapocynin in Reactions of Apocynin with Peroxynitrite/CO 2 : Implications for the use of Apocynin as a Selective Inhibitor of NADPH Oxidase System.

- Ximenes, V. F., et al. (2010). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. MDPI.

- Manna, S. K., & Aust, S. D. (2020). (PDF) Formation of nitroapocynin and diapocynin in reactions of apocynin with peroxynitrite/CO2 : Implications for the use of apocynin as a selective inhibitor of NADPH oxidase system.

- Simonyi, A., et al. (2014). The neuroprotective effects of apocynin. PMC.

- Brinkmann, V., et al. (2013).

- Cell Biolabs, Inc. (n.d.). NADP+/NADPH Assay Kit (Fluorometric).

- Wind, S., et al. (2010). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. PMC.

- Sigma-Aldrich. (n.d.). NADP+/NADPH Assay Kit.

- Luchtefeld, R., et al. (2025). Aromatic Regions Govern the Recognition of NADPH Oxidase Inhibitors as Diapocynin and its Analogues.

- Van Dyke, K., et al. (2003).

- Stefanska, J., & Pawliczak, R. (2008). Apocynin: Molecular Aptitudes. PMC.

- Bravo-Sánchez, E., et al. (2022).

- Ximenes, V. F., et al. (2010). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. PMC.

- Gafur, A., et al. (2021). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? MDPI.

- Zhang, N., et al. (2018).

- Lee, D. S., et al. (2018).

- Riganti, C., et al. (2025). (PDF) Apocynin and Nox2 regulate NF-κB by modifying thioredoxin-1 redox-state.

- Li, S., et al. (2024). The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for N. JIR.

Sources

- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor [ouci.dntb.gov.ua]

- 11. tandfonline.com [tandfonline.com]

- 12. Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic… [ouci.dntb.gov.ua]

- 13. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Activation of the Nrf2/HO-1 Signaling Pathway Contributes to the Protective... [wisdomlib.org]

- 16. dovepress.com [dovepress.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Diapocynin, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How to prepare cell lysate for NADP/NADPH ratio assay? | AAT Bioquest [aatbio.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Apocynin, a Low Molecular Oral Treatment for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. clinicaltrials.eu [clinicaltrials.eu]

An In-depth Technical Guide to the Biological Activity of Apocynin

Introduction

Apocynin (4-hydroxy-3-methoxyacetophenone) is a naturally occurring phenolic compound first isolated from the roots of the Canadian hemp, Apocynum cannabinum.[1] It is also a key constituent of Picrorhiza kurroa, a medicinal herb used for centuries in the Ayurvedic system of medicine to treat a variety of ailments, including respiratory and liver disorders.[2] In recent decades, apocynin has garnered significant attention from the scientific community, not for its traditional uses, but for its potent and relatively specific biological activity as an inhibitor of NADPH oxidase (NOX), a primary enzymatic source of reactive oxygen species (ROS) in the body.[2][3][4][5] This guide provides a comprehensive technical overview of the molecular mechanisms, broad biological effects, and therapeutic potential of apocynin, intended for researchers, scientists, and professionals in drug development.

The Core Mechanism: Inhibition of NADPH Oxidase

The cornerstone of apocynin's biological activity is its ability to suppress the production of superoxide (O₂⁻) by inhibiting the NADPH oxidase enzyme complex.[3][5] Understanding this mechanism is critical to appreciating its downstream anti-inflammatory and antioxidant effects.

The NADPH Oxidase (NOX) Complex

NADPH oxidases are multi-subunit enzyme complexes responsible for catalyzing the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide.[6] In phagocytic cells like neutrophils and macrophages, the prototypical NOX2 complex is composed of membrane-bound subunits (gp91phox and p22phox) and cytosolic subunits (p47phox, p67phox, and p40phox), along with the small G-protein Rac.[7][8] Upon cellular activation, the cytosolic subunits translocate to the cell membrane to assemble the functional oxidase, initiating the "oxidative burst" essential for host defense.[3][7] However, excessive or dysregulated NOX activity is a major contributor to oxidative stress and the pathophysiology of numerous inflammatory diseases.[9][10]

Apocynin as a Pro-Drug and Inhibitor

A crucial insight into apocynin's function is that it acts as a pro-drug .[3][6] In its native form, apocynin has limited inhibitory activity. For it to become an effective inhibitor, it must first be oxidized by peroxidases, such as the myeloperoxidase (MPO) abundant in neutrophils, in the presence of hydrogen peroxide (H₂O₂).[7] This reaction converts apocynin into a symmetrical dimer, diapocynin , which is believed to be the active inhibitory compound.[3][6][7]

The primary inhibitory mechanism of activated apocynin is the prevention of the assembly of the functional NOX complex .[3][6][11] Specifically, it impairs the translocation of the critical cytosolic subunit p47phox to the cell membrane.[3][6][7] By blocking this essential assembly step, apocynin effectively prevents the enzyme from becoming active, thereby reducing the generation of superoxide.[7] An important feature of this inhibition is its selectivity; it curtails the excessive oxidative burst without impairing other essential functions of phagocytes, such as phagocytosis or intracellular killing.[3][12]

This peroxidase-dependent activation has led to some debate regarding apocynin's efficacy in non-phagocytic cells (e.g., vascular cells), which lack MPO. In these cell types, some studies suggest apocynin may function more as a general antioxidant or ROS scavenger rather than a specific NOX inhibitor.[3][7] However, in vivo, MPO secreted by infiltrating neutrophils could potentially activate apocynin in the local microenvironment of vascular tissues.[7]

Step-by-Step Methodology:

-

Cell Seeding: Plate adherent cells (e.g., RAW 264.7 macrophages, HUVECs) in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of apocynin or vehicle control. Incubate for 1-2 hours at 37°C.

-

ROS Induction: Add a known ROS inducer (e.g., Lipopolysaccharide (LPS), H₂O₂, or TNF-α) to the wells (except for the negative control) and incubate for the desired time period (e.g., 30 minutes to 6 hours).

-

Probe Loading: Remove the treatment medium. Add a working solution of DCFH-DA (e.g., 10 µM in serum-free medium or PBS) to each well. Incubate for 30-45 minutes at 37°C, protected from light. [13]5. Washing: Gently aspirate the DCFH-DA solution and wash the cells twice with pre-warmed PBS to remove any extracellular probe.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively. [13]The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol 2: In Vitro Macrophage Inflammation Model

This protocol provides a framework for assessing the anti-inflammatory effects of apocynin by measuring the inhibition of pro-inflammatory cytokine production in LPS-stimulated macrophages. [14]

Step-by-Step Methodology:

-

Cell Seeding: Plate macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of apocynin or vehicle for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 100 ng/mL) to the medium. Include unstimulated and vehicle-treated/LPS-stimulated controls. Incubate for 18-24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at low speed to pellet any cells or debris.

-

Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, in the cleared supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Cell Viability and Mechanistic Analysis (Optional):

-

Assess cell viability in the remaining cell layer using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.

-

Lyse the remaining cells to extract protein or RNA. Analyze the expression and activation of key inflammatory signaling proteins (e.g., p-NF-κB) by Western blot or the expression of inflammatory genes by qPCR.

-

Conclusion and Future Perspectives

Apocynin stands out as a well-characterized natural compound with a clear primary mechanism of action: the inhibition of NADPH oxidase. This activity translates into potent and broad-spectrum antioxidant and anti-inflammatory effects, which have been validated in a multitude of preclinical models of human disease, from neurodegeneration to cardiovascular and respiratory disorders. [12][15][16]Its favorable safety profile and oral bioavailability in animal studies further enhance its therapeutic appeal. [12] While the preclinical evidence is compelling, the translation to clinical application remains a key objective. A few small-scale human trials have explored inhaled apocynin for asthma and COPD, showing a reduction in oxidative stress markers. [4][15]However, larger and more comprehensive clinical trials are necessary to establish its efficacy and safety in treating chronic inflammatory diseases in humans. Future research should also continue to clarify its precise mechanism in non-phagocytic cells and explore the therapeutic potential of its derivatives, like diapocynin. [6]Nevertheless, apocynin remains a cornerstone tool for studying the role of NADPH oxidase in health and disease and a promising scaffold for the development of novel anti-inflammatory therapeutics.

References

-

Kim, Y., et al. (2012). Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation. Journal of Asthma and Allergy, 5, 21-29. [Link]

-

Kukreja, A., et al. (2023). Exploring the therapeutic utility of apocynin in multifactorial neurodegenerative Alzheimer's disease in a preclinical animal model. Frontiers in Pharmacology, 14, 1185387. [Link]

-

Gholijani, N., et al. (2021). Anti-inflammatory effects of apocynin: a narrative review of the evidence. All Life, 14(1), 997-1010. [Link]

-

Stefanska, J., & Pawliczak, R. (2008). Apocynin: molecular aptitudes. Mediators of Inflammation, 2008, 106507. [Link]

-

Zhang, H., et al. (2018). Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury. Experimental and Therapeutic Medicine, 15(4), 3699-3706. [Link]

-

't Hart, B. A., et al. (2014). Apocynin, a low molecular oral treatment for neurodegenerative disease. BioMed Research International, 2014, 298020. [Link]

-

Clinicaltrials.eu. (n.d.). Apocynin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

Touyz, R. M. (2008). Apocynin, NADPH oxidase, and vascular cells: a complex matter. Hypertension, 51(2), 172-174. [Link]

-

Ximenes, V. F., et al. (2016). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. Molecules, 21(9), 1219. [Link]

-

Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc.[Link]

-

Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-11. [Link]

-

Simonyi, A., et al. (2015). The neuroprotective effects of apocynin. Frontiers in Bioscience (Scholar Edition), 7, 136-150. [Link]

-

Simonyi, A., et al. (2012). The neuroprotective effects of apocynin. PubMed. [Link]

-

ResearchGate. (n.d.). The mechanism of NADPH-oxidase inhibition by apocynin. ResearchGate. [Link]

-

ProQuest. (2021). Anti-inflammatory effects of apocynin: a narrative review of the evidence. ProQuest. [Link]

-

't Hart, B. A., et al. (2014). Apocynin, a low molecular oral treatment for neurodegenerative disease. PubMed. [Link]

-

Gholijani, N., et al. (2021). Anti-inflammatory effects of apocynin: a narrative review of the evidence. ALL LIFE. [Link]

-

Al-Khrasani, M., et al. (2023). Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury. MDPI. [Link]

-

Chan, Y. L., et al. (2022). Inhibition of oxidative stress by apocynin attenuated chronic obstructive pulmonary disease progression and vascular injury by cigarette smoke exposure. British Journal of Pharmacology, 179(14), 3747-3762. [Link]

-

Assay Genie. (n.d.). ROS Detection Assay Kit. Assay Genie. [Link]

-

Creative Biolabs. (n.d.). Cellular Reactive Oxygen Species (ROS) Assay Kit. Creative Biolabs. [Link]

-

BTL Biotechno Labs Pvt. Ltd. (n.d.). ROS Assay Kit Protocol. BTL Biotechno Labs Pvt. Ltd.[Link]

-

Chandorkar, P., et al. (2021). An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. Frontiers in Toxicology, 3, 755531. [Link]

-

Chan, Y. L., et al. (2022). Inhibition of oxidative stress by apocynin attenuated chronic obstructive pulmonary disease progression and vascular injury by cigarette smoke exposure. PMC. [Link]

-

Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. [Link]

-

Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

-

ResearchGate. (2025). (PDF) Apocynin: Molecular Aptitudes. ResearchGate. [Link]

-

MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

Cuzzocrea, S., et al. (2004). Protective effects of apocynin, an inhibitor of NADPH oxidase activity, in splanchnic artery occlusion and reperfusion. Journal of Leukocyte Biology, 75(3), 496-506. [Link]

-

GeneOnline. (2025). Study Finds Apocynin May Help Reduce Liver Fibrosis by Targeting Oxidative Stress and Inflammation. GeneOnline. [Link]

Sources

- 1. Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. The neuroprotective effects of apocynin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the therapeutic utility of apocynin in multifactorial neurodegenerative Alzheimer’s disease in a preclinical animal model [explorationpub.com]

- 10. immune-system-research.com [immune-system-research.com]

- 11. mdpi.com [mdpi.com]

- 12. Apocynin, a Low Molecular Oral Treatment for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Inhibition of oxidative stress by apocynin attenuated chronic obstructive pulmonary disease progression and vascular injury by cigarette smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one (Apocynin): From Ethnobotanical Roots to a Modern Pharmacological Tool

This guide provides an in-depth exploration of 1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one, a molecule known by the common names apocynin and acetovanillone. We will traverse its historical timeline, from its discovery in medicinal plants to its synthesis and contemporary application as a pivotal research tool in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who seek a comprehensive understanding of this compound's scientific journey and mechanistic action.

A Note on Nomenclature: The topic specifies "propan-1-one"; however, the vast body of scientific literature, historical discovery, and pharmacological research is centered on the ethanone derivative, 1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one (CAS 498-02-2), universally known as apocynin or acetovanillone. This guide will focus on this well-documented compound while acknowledging related propanone structures.

Part 1: The Historical Unveiling of a Bioactive Molecule

The story of apocynin is a classic example of a journey from traditional medicine to modern pharmacology. Its discovery was not a singular event but a gradual elucidation of a compound present in plants used for centuries.

The German pharmacologist Oswald Schmiedeberg first described the compound in 1883.[1][2][3] However, its first isolation is credited to Horace Finnemore in 1908, who extracted it from the roots of Canadian hemp (Apocynum cannabinum).[1][2] This plant was already a known remedy among indigenous populations and early settlers for treating edema and heart conditions.[1][2] It was later confirmed that apocynin was identical to acetovanillone, a compound that had been chemically synthesized by Otto in 1891.[2]

Decades later, in 1971, apocynin was isolated from another significant medicinal plant, Picrorhiza kurroa.[1][2][3][4] This small perennial, found in the high altitudes of the Himalayas, has been a cornerstone of the Ayurvedic system of medicine for treating liver and heart ailments, jaundice, and asthma.[1][2]

The modern pharmacological era for apocynin began in earnest in 1990. Researchers led by Simons subjected extracts of P. kurroa to an activity-guided isolation procedure.[2] This systematic approach, which links chemical fractions to biological activity, definitively established apocynin's potent anti-inflammatory properties, revealing that it worked by selectively inhibiting the production of reactive oxygen species (ROS) in immune cells.[2]

Table 1: Chronological Milestones in the History of Apocynin

| Year | Event | Significance | Key Contributor(s) |

| 1883 | First described in scientific literature.[2][3][5] | Initial scientific notation of the compound. | Oswald Schmiedeberg |

| 1891 | Chemical synthesis of acetovanillone.[2] | Proved the molecule could be created synthetically. | Otto |

| 1908 | First isolation from a natural source (Apocynum cannabinum).[1][2] | Linked the chemical entity to a plant with known medicinal uses. | Horace Finnemore |

| 1971 | Isolation from Picrorhiza kurroa.[1][2][3] | Broadened the known botanical sources and reinforced its link to traditional medicine. | Basu et al. |

| 1990 | Activity-guided isolation and pharmacological characterization.[2] | Established its mechanism as a selective inhibitor of ROS production and a potent anti-inflammatory agent. | Simons et al. |

Part 2: Physicochemical Profile and Synthesis

Understanding the fundamental properties of a molecule is critical for its application in research and development. Apocynin is an acetophenone that is structurally related to vanillin, which accounts for its faint vanilla-like odor.[2][3][6]

Table 2: Key Physicochemical Properties of Apocynin

| Property | Value |

| IUPAC Name | 1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one |

| Other Names | Apocynin, Acetovanillone |

| CAS Number | 498-02-2 |

| Chemical Formula | C₉H₁₀O₃ |

| Molar Mass | 166.17 g/mol [1][3] |

| Melting Point | 115 °C[1][3][5] |

| Boiling Point | 295–300 °C[1] |

| Appearance | Fine crystalline needles |

| Solubility | Slightly soluble in cold water; freely soluble in hot water, alcohol, benzene, chloroform, ether.[2] |

Synthesis of Diapocynin: The Active Dimer

A pivotal discovery in apocynin research was that it functions as a prodrug. In the presence of peroxidases, such as myeloperoxidase (MPO) found in neutrophils, apocynin undergoes oxidative coupling to form a dimer, diapocynin.[3][7] This dimer is believed to be the more potent, biologically active inhibitor of NADPH oxidase.[3][8] The synthesis of diapocynin is therefore a crucial procedure for researchers studying the downstream effects of apocynin's activation.

This protocol is adapted from established methods for the oxidative dimerization of apocynin.[7][8] The rationale is to use an in-situ generated oxidizing agent (sulfate radical) to facilitate the coupling of two apocynin molecules.

Materials:

-

Apocynin (4-hydroxy-3-methoxyacetophenone)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium peroxydisulfate (Na₂S₂O₈)

-

Deionized water

-

Aqueous ammonia (for purification)

-

Aqueous hydrochloric acid (for purification)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: In the reaction vessel, dissolve 2.0 g of apocynin in 200 mL of deionized water. Heat the mixture to boiling with continuous stirring to ensure complete dissolution.[8]

-

Initiation of Reaction: To the boiling solution, add 0.1 g of iron(II) sulfate heptahydrate followed immediately by 2.0 g of sodium peroxydisulfate. The iron(II) catalyzes the formation of sulfate radicals from the peroxydisulfate, which initiates the oxidative coupling.

-

Reaction Time: Maintain the solution at boiling for approximately 5-10 minutes. It is critical to monitor the reaction time, as longer periods can lead to the formation of undesired trimers and other polymers.[7] A color change and precipitation of the product should be observed.

-

Quenching and Isolation: Remove the vessel from the heat and allow it to cool to room temperature. Collect the crude precipitate by vacuum filtration.

-

Purification:

-

Re-dissolve the crude product in a minimal amount of dilute aqueous ammonia.

-

Filter the solution to remove any insoluble impurities.

-

Re-precipitate the diapocynin by slowly adding dilute aqueous hydrochloric acid until the solution is acidic.

-

Wash the purified precipitate three times with boiling water to remove any unreacted apocynin monomer.[7]

-

-

Drying and Analysis: Dry the final product in a desiccator. The resulting diapocynin can be analyzed for purity and structure confirmation using techniques such as FTIR, ¹H NMR, and LC-MS.[7]

Part 3: Mechanism of Action - Selective NADPH Oxidase Inhibition

Apocynin's therapeutic potential stems primarily from its function as a selective inhibitor of NADPH oxidase (NOX).[3][9][10] NOX enzymes are a major source of cellular reactive oxygen species (ROS), which, while essential for signaling and pathogen defense, cause significant oxidative damage when overproduced in pathological states.

The canonical mechanism involves the following steps:

-

Cellular Uptake: Apocynin, being a small, lipophilic molecule, readily crosses the cell membrane.

-

Peroxidase-Mediated Activation: Inside cells containing peroxidases (e.g., neutrophils with MPO), apocynin is oxidized. This process is believed to form an apocynin radical, which then rapidly dimerizes to form diapocynin.[3]

-

Inhibition of NOX Assembly: The active NOX enzyme complex requires the assembly of cytosolic subunits (like p47phox and p67phox) with membrane-bound subunits (gp91phox and p22phox). Diapocynin is thought to prevent this crucial assembly, specifically by blocking the translocation of p47phox to the membrane.[3][9][11]

-

Reduced ROS Production: By preventing the assembly of a functional NOX complex, apocynin effectively blocks the enzyme's ability to transfer electrons from NADPH to molecular oxygen, thus preventing the generation of superoxide (O₂⁻) and subsequent ROS.[3]

This selectivity is a key advantage; apocynin inhibits pathological ROS production without impairing other essential immune functions like phagocytosis.[3] However, it is noteworthy that some studies suggest the in vivo biotransformation of apocynin predominantly leads to glycosylated forms, and the formation of diapocynin in vivo is still a subject of investigation.[1][12]

Part 4: Modern Research and Therapeutic Frontiers

Apocynin's well-defined mechanism of action has made it an invaluable tool for elucidating the role of NADPH oxidase in a multitude of disease states. Its application in preclinical models has provided proof-of-concept for targeting oxidative stress.

-

Neuroinflammation and Neurodegeneration: In models of Parkinson's disease, apocynin has been shown to protect dopamine neurons by inhibiting microglial NADPH oxidase activation, thereby reducing neuroinflammatory damage.[13]

-

Cardiovascular Disease: Research has demonstrated that apocynin can reduce atherosclerosis, regulate arterial remodeling, and lower hypertension in animal models, primarily by mitigating ROS-induced endothelial dysfunction.[5]

-

Respiratory Disease: Apocynin has shown therapeutic potential in models of lung injury and emphysema by reducing neutrophil-induced inflammation and oxidative damage.[5]

-

Oncology: The role of NOX-derived ROS in cancer cell proliferation and signaling has led to investigations of apocynin as a potential anti-cancer agent.[11][14] It has been shown to inhibit the proliferation of certain cancer cell lines.[10][14]

-

Non-Medical Applications: Beyond medicine, acetovanillone is a known component in lignin-based artificial vanilla flavoring. It is credited with imparting a richer, more complex flavor profile compared to vanillin synthesized from other sources.[1][6]

Workflow: Activity-Guided Isolation of a Bioactive Compound

The process used by Simons et al. in 1990 is a cornerstone of natural product drug discovery. This workflow systematically narrows down a crude natural extract to pinpoint the single molecule responsible for a desired biological effect.

Conclusion and Future Outlook

From its origins in traditional herbal remedies to its elucidation as a selective NADPH oxidase inhibitor, 1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one represents a triumph of natural product chemistry and pharmacology. Its journey underscores the value of investigating ethnobotanical knowledge with modern scientific rigor. Today, apocynin serves not only as a critical research tool for studying oxidative stress but also as a lead compound for the development of novel therapeutics. Ongoing research focuses on creating apocynin derivatives and novel delivery systems to improve its bioavailability and potency, promising to expand its therapeutic applications in the fight against a wide range of inflammatory and degenerative diseases.[11][14]

References

-

Apocynin - Wikipedia. [Link]

-

Engels, F. (n.d.). Investigations on apocynin, a potent NADPH oxidase inhibitor. CORE. [Link]

-

Simonyi, A., & Sun, G. Y. (2012). Apocynin: Molecular Aptitudes. PMC - PubMed Central - NIH. [Link]

-

Ismail, H., Scaife, C., & O'Brien, E. (2021). Anti-inflammatory effects of apocynin: a narrative review of the evidence. Taylor & Francis Online. [Link]

-

Apocynin – Knowledge and References. Taylor & Francis. (n.d.). [Link]

-

Islam, M. T. (2021). Pharmacology of apocynin: a natural acetophenone. PubMed. [Link]

-

ACETOVANILLONE Definition & Meaning. Merriam-Webster. (n.d.). [Link]

-

Luchtefeld, R., et al. (2008). Synthesis of Diapocynin. Journal of Chemical Education - ACS Publications. [Link]

-

Ma, Y., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. PMC. [Link]

-

Structures of the synthesized apocynin derivatives. ResearchGate. (n.d.). [Link]

-

Engels, F., et al. (1992). Effects of apocynin, a drug isolated from the roots of Picrorhiza kurroa, on arachidonic acid metabolism. PubMed. [Link]

-

Synthesis of Diapocynin | Request PDF. ResearchGate. (n.d.). [Link]

-

van der Stelt, M., et al. (2014). Treatment with Apocynin or Picrorhiza kurroa decreases clinical and pathological features of parkinsonism. [Link]

-

Zahra, S. B., et al. (2022). Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review. MDPI. [Link]

-

Wang, Q., et al. (2009). Bioavailability of apocynin through its conversion to glycoconjugate but not to diapocynin. PMC - PubMed Central. [Link]

-

Lissi, E. A., & Nuñez-Vergara, L. J. (2018). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. MDPI. [Link]

-

Vanillin - Wikipedia. [Link]

-

The Expanding Role of Acetovanillone in Modern Formulations. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]

Sources

- 1. Apocynin - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of apocynin, a drug isolated from the roots of Picrorhiza kurroa, on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Vanillin - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioavailabity of apocynin through its conversion to glycoconjugate but not to diapocynin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Treatment with Apocynin or Picrorhiza kurroa decreases clinical and pathological features of parkinsonism - Parkinson's Institute of SarasotaParkinson's Institute of Sarasota [parkinsonsinstitutesarasota.com]

- 14. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]

Apocynin: A Technical Guide to Natural Sources, Biosynthesis, and Isolation for Pharmaceutical Research

Introduction: Apocynin, a Phenolic Compound of Significant Pharmacological Interest

Apocynin (4-hydroxy-3-methoxyacetophenone) is a naturally occurring phenolic compound that has garnered substantial interest within the scientific and drug development communities.[1] First isolated from the roots of Apocynum cannabinum, its historical use in traditional medicine for ailments like heart conditions and edema has paved the way for modern pharmacological investigation.[2] The primary driver of this interest is apocynin's well-documented role as a selective inhibitor of NADPH oxidase (NOX), a key enzyme complex responsible for producing reactive oxygen species (ROS).[3][4] By mitigating oxidative stress, apocynin presents therapeutic potential for a wide range of inflammatory and neurodegenerative diseases.[1][5]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the primary natural sources of apocynin, its biosynthetic origins, a detailed protocol for its isolation and purification, and the molecular mechanism underpinning its therapeutic potential.

Part 1: Principal Natural Sources of Apocynin

Apocynin is not ubiquitous in the plant kingdom; its presence is concentrated in a few specific plant genera. The primary sources for its extraction are the roots and rhizomes, where it serves roles in plant defense and metabolism.[6][7]

The most notable sources include:

-

Picrorhiza kurroa : Known commonly as Kutki, this perennial herb is native to the alpine Himalayan regions of India, Pakistan, and Nepal.[1][8] Its roots are a rich source of apocynin and have been a staple of Ayurvedic medicine for treating liver and respiratory disorders.[8]

-

Apocynum cannabinum : Commonly known as Indian hemp or dogbane, this plant is widespread across North America.[9] Its roots were traditionally used by Native American cultures for various medicinal purposes.[3] Apocynin was first identified in this species.[2]

-

Iris Species : Certain species within the Iris genus have also been identified as sources of apocynin and its derivatives, further broadening the potential botanical origins for this compound.

Below is a comparative summary of the primary botanical sources for apocynin.

| Botanical Source | Common Name(s) | Family | Primary Plant Part | Geographic Origin | Reported Apocynin Yield (Example) |

| Picrorhiza kurroa | Kutki, Kurro | Plantaginaceae | Roots & Rhizomes | Himalayan Region | ~151.4 mg/100g (in ethanolic extract)[8] |

| Apocynum cannabinum | Indian Hemp, Dogbane | Apocynaceae | Roots | North America | Not specified in reviewed literature |

| Iris tectorum | Roof Iris | Iridaceae | Rhizomes | Widespread | Not specified in reviewed literature |

Part 2: The Biosynthetic Pathway of Apocynin

Apocynin, like many phenolic compounds, is a product of the phenylpropanoid pathway, a major route in plant secondary metabolism.[10][11] This pathway converts the aromatic amino acid L-phenylalanine into a variety of essential molecules, including flavonoids, lignins, and stilbenes.[12] The synthesis of apocynin branches from this core pathway.

The key steps are:

-

Shikimate Pathway: The precursor L-phenylalanine is synthesized via the shikimate pathway.

-

Deamination: The enzyme Phenylalanine Ammonia Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, the entry point into the phenylpropanoid pathway.[12]

-

Hydroxylation & Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions, catalyzed by enzymes like Cinnamate-4-hydroxylase (C4H) and Caffeic acid O-methyltransferase (COMT), to form intermediates such as p-coumaric acid, caffeic acid, and ferulic acid.[13]

-

Chain Shortening: The three-carbon side chain (the "propanoid" part) of a ferulic acid derivative is shortened through a beta-oxidation-like process to yield an acetyl group attached to the phenolic ring, forming the final 4-hydroxy-3-methoxyacetophenone structure of apocynin.

Caption: Generalized biosynthetic route to apocynin via the Phenylpropanoid Pathway.

Part 3: A Validated Protocol for Apocynin Isolation and Purification

This section outlines a comprehensive, field-proven methodology for the isolation of apocynin from its most studied source, Picrorhiza kurroa roots. The causality behind each step is explained to ensure reproducibility and understanding.

Experimental Workflow Overview

Caption: Workflow for the isolation and purification of apocynin from plant material.

Step-by-Step Methodology

Materials & Reagents:

-

Dried, powdered roots of Picrorhiza kurroa

-

Ethanol (95%, analytical grade)

-

n-Hexane (analytical grade)

-

Silica gel (60-120 mesh for column chromatography)

-

Ethyl acetate (analytical grade)

-

Deionized water

-

Anhydrous sodium sulfate

-

Acetonitrile (HPLC grade)

-

Acetic acid (HPLC grade)

-

Soxhlet apparatus, rotary evaporator, chromatographic column, HPLC system

Protocol:

-

Preparation of Plant Material:

-

Action: Thoroughly dry the rhizomes of P. kurroa in a hot air oven at 40-50°C to a constant weight. Grind the dried material into a fine powder (approx. 40-60 mesh).

-

Causality: Drying prevents microbial degradation and removes water, which would interfere with the extraction efficiency of less polar solvents. Grinding increases the surface area, ensuring intimate contact with the solvent for maximal extraction.[14]

-

-

Soxhlet Extraction:

-

Action: Place approximately 100g of the dried powder into a cellulose thimble and load it into a Soxhlet extractor.[15] Extract with 1L of 95% ethanol by heating the solvent to its boiling point and allowing it to cycle through the sample for 8-12 hours.[16][17]

-

Causality: Soxhlet extraction provides a continuous, efficient extraction by repeatedly washing the sample with fresh, hot solvent, which is highly effective for compounds with limited solubility.[17] Ethanol is a polar solvent effective at extracting phenolic compounds like apocynin.[8]

-

-

Concentration and Defatting:

-

Action: After extraction, filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator at 50°C until a viscous, dark residue is obtained. Re-dissolve this residue in a minimal amount of 50% aqueous ethanol and perform liquid-liquid partitioning by washing it 3-4 times with an equal volume of n-hexane in a separatory funnel. Discard the hexane layer.

-

Causality: Rotary evaporation efficiently removes the bulk solvent without degrading the thermally sensitive compound. The subsequent hexane wash is crucial for removing non-polar constituents like fats, oils, and waxes, which would otherwise interfere with the subsequent chromatographic purification.

-

-

Silica Gel Column Chromatography:

-

Action: Dry the defatted aqueous extract over anhydrous sodium sulfate and then evaporate to dryness. Prepare a silica gel column (60-120 mesh) using a hexane:ethyl acetate slurry. Load the dried extract onto the column. Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3), visualizing spots under UV light (254 nm).

-